Lipophilicity vs. 3-Bromobenzoic Acid
3-Bromo-2-ethylbenzoic acid exhibits a calculated LogP value of 3.70 [1]. This is a 1.12 log unit increase compared to the parent compound, 3-bromobenzoic acid, which has a reported LogP of 2.58 [2]. This quantifiable difference translates to an approximately 13-fold increase in partition coefficient, indicating significantly higher lipophilicity and membrane permeability potential, a critical parameter in medicinal chemistry and agrochemical lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.70 (calculated) |
| Comparator Or Baseline | 3-Bromobenzoic acid (CAS 585-76-2): 2.58 (calculated) |
| Quantified Difference | ΔLogP = +1.12 (~13x increase in partition coefficient) |
| Conditions | Calculated values, standard software (e.g., ACD/Labs or similar) |
Why This Matters
This quantifiable difference in lipophilicity is a key selection criterion for drug discovery programs optimizing for cell permeability, blood-brain barrier penetration, or reduced aqueous solubility, where a more lipophilic scaffold is required.
- [1] HZBP. 3-溴-2-乙基-苯甲酸, 99%,3-Bromo-2-ethylbenzoic acid. Product Specification Sheet. Accessed April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11548, 3-Bromobenzoic acid. Accessed April 23, 2026. View Source
